3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound with the molecular formula C16H19N3O5. This compound features a pyrrolidine ring, an imidazolidine-2,4-dione moiety, and a 3,4-dimethoxybenzoyl group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the 3,4-Dimethoxybenzoyl Group: This step usually involves acylation reactions using 3,4-dimethoxybenzoyl chloride.
Formation of the Imidazolidine-2,4-dione Moiety: This can be synthesized through cyclization reactions involving urea derivatives and appropriate carbonyl compounds.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Imidazolidine-2,4-dione Derivatives: These compounds share the imidazolidine-2,4-dione moiety and may have similar chemical reactivity.
Benzoyl Derivatives: These compounds share the benzoyl group and may have similar chemical properties.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Anticancer Properties
Research indicates that derivatives of imidazolidine compounds, including this compound, exhibit notable anticancer activity. A study highlighted that similar compounds show inhibition against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism involves inducing apoptosis and inhibiting proliferation pathways such as the PI3K/Akt signaling pathway .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Similar imidazolidine derivatives have been shown to inhibit farnesyltransferase (FT), an enzyme implicated in cancer progression. The structure-activity relationship (SAR) studies suggest that hydrophobic substituents enhance inhibitory potency .
Antimicrobial Activity
Preliminary findings suggest that compounds with similar structures may possess antimicrobial properties. For instance, certain pyrazole derivatives demonstrate significant activity against various bacterial strains by disrupting cell membrane integrity . While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy.
Case Studies
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : By inhibiting key enzymes involved in cancer cell signaling pathways, such as FT, the compound can disrupt oncogenic processes.
- Membrane Disruption : Similar compounds have shown the ability to compromise bacterial cell membranes, leading to cell lysis and death.
Properties
IUPAC Name |
3-[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-12-4-3-10(7-13(12)24-2)15(21)18-6-5-11(9-18)19-14(20)8-17-16(19)22/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYWPWPYSJLOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CNC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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